4-Cyano-2,5-difluorobenzoic acid
Description
4-Cyano-2,5-difluorobenzoic acid is a benzoic acid derivative featuring a cyano (-CN) group at the para position and fluorine atoms at the ortho and meta positions (2,5 positions). The cyano group is strongly electron-withdrawing, enhancing acidity and reactivity, while fluorine substituents contribute to metabolic stability and lipophilicity, making such compounds valuable in pharmaceutical and agrochemical synthesis .
Properties
Molecular Formula |
C8H3F2NO2 |
|---|---|
Molecular Weight |
183.11 g/mol |
IUPAC Name |
4-cyano-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C8H3F2NO2/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2H,(H,12,13) |
InChI Key |
XFQANRQLKMQGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2,5-difluorobenzoic acid typically involves the nitration, selective reduction, diazotization, and chlorination of commercially available precursors such as 4-chloro-3,5-difluorobenzonitrile . The reaction sequence is as follows:
Nitration: The precursor is treated with concentrated nitric acid and sulfuric acid.
Selective Reduction: The nitro group is selectively reduced.
Diazotization: The resulting amine is diazotized using sodium nitrite.
Chlorination: The diazonium salt is then chlorinated to yield the final product.
Industrial Production Methods: Industrial production methods for 4-Cyano-2,5-difluorobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano and difluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-Cyano-2,5-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-2,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The cyano and difluoro groups play a crucial role in its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-cyano-2,5-difluorobenzoic acid with structurally related benzoic acid derivatives, focusing on substituent positions, molecular properties, and applications:
Key Findings:
Substituent Effects on Acidity: Fluorine and cyano groups lower the pKa of benzoic acids due to their electron-withdrawing nature. For example, 4-chloro-2,5-difluorobenzoic acid (pKa ~2.1) is more acidic than unsubstituted benzoic acid (pKa ~4.2) . The cyano group in 4-cyano-2,5-difluorobenzoic acid likely further reduces pKa compared to halogenated analogs .
Reactivity in Synthesis :
- Bromine and iodine substituents (e.g., 2-bromo-4,5-difluorobenzoic acid) facilitate nucleophilic aromatic substitution, enabling diverse derivatization .
- Chlorinated analogs (e.g., 4-chloro-2,5-difluorobenzoic acid) are precursors for benzoyl chlorides, critical in peptide coupling reactions .
Applications in Pharmaceuticals: Fluorine enhances bioavailability and metabolic stability. For instance, 2-bromo-4,5-difluorobenzoic acid is used in APIs targeting CNS disorders . Cyano-substituted analogs (e.g., 4-cyano-3,5-difluorobenzoic acid) may serve as kinase inhibitors due to their ability to form hydrogen bonds .
Market Trends :
- The global market for 3-bromo-4,5-difluorobenzoic acid is projected to grow at 6.2% CAGR (2020–2025), driven by demand for halogenated intermediates in drug development .
Biological Activity
4-Cyano-2,5-difluorobenzoic acid (CFBA) is an organic compound that has garnered attention in biochemical research due to its unique structure and potential biological activities. This article explores the biological activity of CFBA, focusing on its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₈H₃F₂NO₂
Molecular Weight : 185.11 g/mol
SMILES Notation : C1=C(C=C(C(=C1F)C#N)F)C(=O)O
The presence of both cyano and difluoro groups enhances the compound's reactivity and interaction with biological targets. These functional groups contribute to its lipophilicity, influencing how CFBA interacts with enzymes and other biomolecules.
Enzyme Interactions
CFBA has been investigated for its role as an enzyme inhibitor , particularly in relation to cholinesterases. It binds to the active sites of these enzymes, inhibiting their activity and potentially serving as a therapeutic agent for conditions such as Alzheimer's disease. The compound demonstrated significant inhibition with IC₅₀ values indicating its efficacy in this regard.
Cellular Effects
Research indicates that CFBA influences cellular processes by modulating cell signaling pathways and gene expression. Notably, it can alter the expression of genes involved in metabolic pathways, leading to significant changes in cellular metabolism. This modulation includes:
- Cell Signaling : Interaction with key signaling molecules affects downstream cellular responses.
- Gene Expression : Influences transcription factors, altering the transcriptional activity of specific genes.
Molecular Mechanisms
The primary mechanism through which CFBA exerts its biological effects is through enzyme inhibition. By binding to the active site of enzymes, it blocks substrate access, thus inhibiting enzymatic activity. Additionally, CFBA may influence gene expression through interactions with regulatory proteins.
Inhibition Studies on Cholinesterases
A study evaluated CFBA’s inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that CFBA has significant inhibitory activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's.
Gene Expression Modulation
Research demonstrated that CFBA can alter the expression of genes related to metabolic pathways in human cell lines. This showcases its potential role in metabolic regulation and highlights its importance in drug development.
Applications in Pharmaceuticals
CFBA serves as an intermediate in the synthesis of various pharmaceuticals targeting bacterial infections and cancer. Its unique structure allows it to interact effectively with specific biological targets, which may lead to the development of new therapeutic agents .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Significant inhibition of AChE and BChE; potential therapeutic applications. |
| Gene Expression Modulation | Alters expression of genes involved in metabolic pathways; implications for metabolic regulation. |
| Therapeutic Potential | Investigated for antibacterial and anticancer activities; valuable in drug synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
